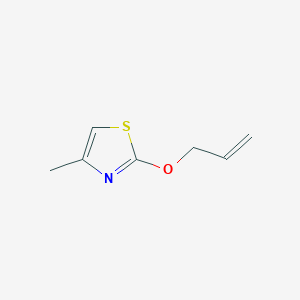

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

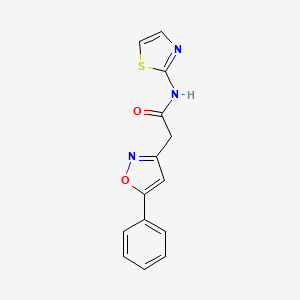

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials. For instance, the synthesis of 2,4-disubstituted thiazoles and selenazoles has been reported using 2-amino-4-(chloromethyl)thiazole as a starting material, which is further transformed through chemical reactions to yield compounds with potential antitumor and antifilarial activities . Another approach to synthesizing disubstituted thiazoles is through a base-induced click reaction of active methylene isocyanides with methyl dithiocarboxylates, which provides a clear and general synthesis method for novel 4,5-diarylthiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, Schiff base ligands derived from thiazole compounds have been synthesized and characterized using UV-visible, 1H, 13C-NMR, and MS techniques, confirming their molecular structures . The geometry of thiazole derivatives can also be characterized by their crystalline structure, as seen in the case of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, which exhibits a distorted heterocyclic five-membered ring .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation, which can lead to a switch between anionic and derivative forms, as observed in highly substituted 4-hydroxy-1,3-thiazoles . The synthesis of trifluoromethyl heterocyclic compounds, including thiazoline and thiazole derivatives, involves anti-Michael addition and condensation with thioamides . Additionally, the reduction of thiazole derivatives can lead to the formation of dihydrothiazole compounds, as demonstrated by the reduction of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by solvent effects, as seen in the study of molecular aggregation in benzene-1,3-diol derivatives, where solvent choice affected fluorescence emission spectra and aggregation processes . The spectroscopic properties, such as IR, Raman, and NMR, of bis-trifluoromethyl thiazoline derivatives have been described, with the crystalline structure showing short intermolecular F–F contacts . The behavior of 4-hydroxy-1,3-thiazole derivatives toward reagents like acetic anhydride and bromine has also been studied, providing insights into the reactivity of these compounds .

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .

Mode of Action

It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .

Biochemical Pathways

The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Pharmacokinetics

The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .

Result of Action

The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .

Action Environment

The action of this compound can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .

Propriétés

IUPAC Name |

4-methyl-2-prop-2-enoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFHQXHKMRZWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)

![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)

![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)

![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)